LpxH-IN-AZ1 vs. JH-LPH-33: Quantified Differences in K. pneumoniae LpxH Enzyme Inhibition IC50
LpxH-IN-AZ1 (AZ1) exhibits a K. pneumoniae LpxH IC50 of 0.36 μM, which is approximately 13.8-fold higher (less potent) than its optimized analog JH-LPH-33 (IC50 = 0.026 μM) when tested under identical assay conditions [1]. This quantitative difference establishes AZ1 as the baseline reference standard for evaluating the potency gains achieved through structure-guided optimization of the sulfonyl piperazine scaffold.
| Evidence Dimension | Enzyme inhibition potency against K. pneumoniae LpxH |
|---|---|
| Target Compound Data | IC50 = 0.36 μM |
| Comparator Or Baseline | JH-LPH-33: IC50 = 0.026 μM |
| Quantified Difference | 13.8-fold difference (JH-LPH-33 is more potent) |
| Conditions | In vitro enzymatic assay; K. pneumoniae LpxH |
Why This Matters
This comparison is essential for researchers establishing baseline inhibition values for SAR studies or validating assay conditions with a well-characterized reference inhibitor before testing more potent analogs.
- [1] Cho J, Lee M, Cochrane CS, Webster CG, Fenton BA, Zhao J, Hong J, Zhou P. Structural basis of the UDP-diacylglucosamine pyrophosphohydrolase LpxH inhibition by sulfonyl piperazine antibiotics. Proc Natl Acad Sci U S A. 2020 Feb 25;117(8):4109-4116. Figure 4A. View Source
